molecular formula C7H6O6S B107081 2-Hydroxy-5-sulfobenzoic acid CAS No. 97-05-2

2-Hydroxy-5-sulfobenzoic acid

Cat. No. B107081
CAS RN: 97-05-2
M. Wt: 218.19 g/mol
InChI Key: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-sulfobenzoic acid is a compound that can be involved in various chemical reactions and has potential applications in different fields of chemistry. While the provided papers do not directly discuss 2-Hydroxy-5-sulfobenzoic acid, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 2-Hydroxy-5-sulfobenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves catalytic systems or cascade reactions. For instance, iron sulfide is used to catalyze a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, leading to the formation of heterocyclic compounds . Similarly, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid . These methods suggest that the synthesis of 2-Hydroxy-5-sulfobenzoic acid could also be achieved through cascade reactions or by employing suitable catalysts.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydroxy-5-sulfobenzoic acid is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly. For example, salts of 2,2′-biimidazole with 5-sulfosalicylic acid show three-dimensional network structures with significant hydrogen bonding and π-π interactions . This implies that 2-Hydroxy-5-sulfobenzoic acid may also form similar supramolecular structures due to its functional groups.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2-Hydroxy-5-sulfobenzoic acid include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds . The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid, suggesting that 2-Hydroxy-5-sulfobenzoic acid could undergo similar redox transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Hydroxy-5-sulfobenzoic acid can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity . Moreover, the ability to form salts and engage in hydrogen bonding suggests that 2-Hydroxy-5-sulfobenzoic acid may have distinct solubility and crystalline properties .

Scientific Research Applications

Organocatalyst in Chemical Synthesis

2-Hydroxy-5-sulfobenzoic acid (2-HSBA) has been identified as an efficient organocatalyst in the synthesis of various chemical compounds. A study by Kiyani et al. (2015) showed that 2-HSBA effectively catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This method is noted for its convenience, cost-effectiveness, and environmentally friendly approach, avoiding the use of hazardous organic solvents (Kiyani et al., 2015).

Environmental Analysis

In environmental analysis, particularly in water sample testing, 2-hydroxybenzophenone derivatives, including compounds related to 2-Hydroxy-5-sulfobenzoic acid, are utilized. Negreira et al. (2009) demonstrated the use of these compounds in solid-phase extraction and liquid chromatography-tandem mass spectrometry for detecting UV absorbers in environmental water samples (Negreira et al., 2009).

Electrochemical Applications

The electrochemical behavior of compounds like 2-Hydroxy-5-sulfobenzoic acid has significant implications in various chemical processes. A study by Mandić et al. (2004) focused on the electrochemical reduction of similar compounds, highlighting their potential in generating important chemical intermediates (Mandić et al., 2004).

Ion Chromatography

Vautour et al. (1990) explored the use of substituted aromatic monocarboxylic acids, including o-Sulfobenzoic acid, in ion chromatography. They found that these compounds, similar in structure to 2-Hydroxy-5-sulfobenzoic acid, serve as efficient eluents in the separation of various anions (Vautour et al., 1990).

Thermal Stability in Polymers

In the field of materials science, 2-Hydroxy-5-sulfobenzoic acid has been used to enhance the thermal stability of polymers. Takeoka et al. (1998) found that this compound, when used as a dopant in polypyrrole, significantly improves the thermal stability of the material's electric conductivity (Takeoka et al., 1998).

UV Aging Resistance in Bitumen

In another materials science application, Xu et al. (2015) investigated the use of UV absorbents intercalated into layered double hydroxides for improving UV aging resistance in bitumen. Compounds like 2-Hydroxy-5-sulfobenzoic acid were found to be effective in this regard (Xu et al., 2015).

Safety And Hazards

2-Hydroxy-5-sulfobenzoic acid is associated with certain hazards. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Hydroxy-5-sulfobenzoic acid are not available, it’s worth noting that the compound has been used as a catalyst in various chemical reactions , suggesting potential for further exploration in this area.

properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXWRQRBFJBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt)
Record name Sulfosalicylic acid
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DSSTOX Substance ID

DTXSID7059145
Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid
Record name Sulfosalicylic acid
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Record name 5-Sulfosalicylic acid
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Product Name

2-Hydroxy-5-sulfobenzoic acid

CAS RN

97-05-2, 304851-84-1
Record name Sulfosalicylic acid
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Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Record name 5-sulphosalicylic acid
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Record name SULFOSALICYLIC ACID
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Synthesis routes and methods I

Procedure details

A Parr bottle is charged with 5% rhodium-on-carbon (2.88 gms., 50% wet material; 0.70 mM of rhodium), tri-(4-chlorophenyl)phosphine (0.76 gms., 2.1 mM) in 13 cc. methanol. The mixture is shaken for a half-hour at 62°C., under nitrogen atmosphere, at the end of which time a solution of 3.39 gms., 7.0 mM, of 6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride in 37 cc. of methanol, containing 7.0 mM of p-toluenesulfonic acid, is added. The bottle is then filled with hydrogen at 50 p.s.i. and shaken overnight at 75°C. for 18 hours. High pressure liquid chromatography of the reaction mixture indicates the presence of 80% α-6-deoxy-5-hydroxytetracycline and 1.5% 6β-epimer. α-6-deoxy-5-hydroxytetracycline may be isolated in 78% yield as the 5-sulfosalicyclic acid salt.
[Compound]
Name
6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride
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0.76 g
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2.88 g
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Synthesis routes and methods II

Procedure details

25 gms of naphthalene and 25 ml of conc. sulfuric acid were taken into a 250 ml round bottomed flask fitted with a stirrer. The contents of the flask were heated to 80° C. for 120 minutes with constant stirring. A drop of the resulting mass was taken in a beaker and 1 ml water was added to the same with shaking. A clear solution without any naphthalene smell was obtained confirming the completion of sulfonation. Simultaneously, 0.5 gm salicylic acid was taken in a separate beaker and 0.5 ml concentrated sulfuric acid was added with stirring at 25° C. The slurry was left aside with occasional stirring for 3 hrs. The naphthalene sulfonic acid, prepared in flask was allowed to cool down to 60° C. and transferred a reactor fitted with a thermometer, stirrer and a dropping funnel. The mass was stirred continuously for a period of 10 min. while maintaining the temperature at 60° C. with the help of the thermostat. A mixture of 0.2 gm poly acrylic acid, 0.25 gm phthalic acid, 1 gm citric acid and 0.14 gm salicylic acid was dissolved in 10 ml water in a beaker and the same was added to the reaction mass in the reactor through the dropping funnel. The mixture was heated at 65° C. for 20 min. 250 gm of aluminium sulfate was added to the above mass along with 100 ml of water with vigorous stirring. The temperature of the bath was gradually raised to 70° C. and allowed heating to continue for another 60 min. The sulfo salicylic acid which was prepared in the beaker was added to above mass and heating was continued for another 30 minutes. The mixture was transferred to a bucket and pH was raised to 2.5 by adding 60 gms sodium sulfite dissolved in 100 ml water while continuing stirring. The air was passed through the resulting solution for a period of 70 minutes. Slurry was filtered using muslin cloth of pore size 5–10μ. The filtrate was drum dried at 130° C. and the powder stored in a plastic container.
Quantity
0.5 g
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reactant
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10 mL
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100 mL
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0.5 mL
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[Compound]
Name
poly acrylic acid
Quantity
0.2 g
Type
reactant
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Quantity
0.25 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
0.14 g
Type
reactant
Reaction Step Six
Quantity
250 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
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Quantity
60 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid

Citations

For This Compound
162
Citations
H Kiyani, H Darbandi, A Mosallanezhad… - Research on Chemical …, 2015 - Springer
2-Hydroxy-5-sulfobenzoic acid (2-HSBA) efficiently catalyzed the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-…
Number of citations: 67 link.springer.com
RJ Wani, AH Pandith, A Hussain… - Applied …, 2023 - Wiley Online Library
The new eight‐coordinate complex of thorium(IV) was synthesized by the reaction of Th(NO 3 ) 4 .4H 2 O with 1,10‐phenanthroline(phen) and 2‐hydroxy‐5‐sulfobenzoic acid (SSA) by …
Number of citations: 0 onlinelibrary.wiley.com
CX Wang, ZF Li - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
… We chose 2-hydroxy-5-sulfobenzoic acid as an organic carboxylate anion and 4,5-diazafluoren-9-one as a neutral ligand with a N 2 -donor set to generate the coordination compound, […
Number of citations: 1 scripts.iucr.org
H Kiyani, H Darbandi - CHIANG MAI JOURNAL OF SCIENCE, 2017 - researchgate.net
… The use of 2-hydroxy-5-sulfobenzoic acid (2-HSBA) to demonstrate the catalyze one-pot condensation of 2-naphthol with various aldehydes under solvent-free conditions is described. …
Number of citations: 3 www.researchgate.net
M Yildiz, D Kiliç, Y Ünver, M Şentürk, H Askin… - AIP Conference …, 2016 - pubs.aip.org
… 3-Chloro-benzoic acid (1), 2-hydroxy-5sulfobenzoic acid (2), 2-(sulfooxy) benzoic acid (3), 2-hydroxybenzoic acid (4), 2,3-dimethoxybenzoic (5), and 3,4,5trimethoxybenzoic (6) were …
Number of citations: 6 pubs.aip.org
HH Radey, HZ Al-Sawaad, MN Khalaf - Graphene, 2018 - scirp.org
… is perfect for esterification and imidation, the derivatives graphene oxide GAP, GSO when reaction grapheme oxide with 2-amino pyridine (GAP) and 2-hydroxy-5-sulfobenzoic acid (…
Number of citations: 10 www.scirp.org
AI Akhmetshina, AN Petukhov… - ACS Sustainable …, 2017 - ACS Publications
… and CO 2 by alkanolamine–protic ionic liquids binary mixtures based on 2-hydroxyethylammonium (MEA) or triethanolammonium cations and residues of 2-hydroxy-5-sulfobenzoic acid …
Number of citations: 37 pubs.acs.org
AF Hussain - History of Medicine, 2023 - historymedjournal.com
… )diazenyl)-2-hydroxy-5-sulfobenzoic acid from diazonium salt pairs of (N 1 ,N 1 -dimethylbenzene-1,4-diamine dihydrochloride) with 2-hydroxy-5-sulfobenzoic acid dihydrate , The …
Number of citations: 0 historymedjournal.com
S Takeoka, T Hara, K Fukushima… - Bulletin of the …, 1998 - journal.csj.jp
… The PPy with these dopants showed a significant reduction of the electric conductivity at 150C, while the dopants with acidic substituents, ie, 2-hydroxy-5-sulfobenzoic acid (27), showed …
Number of citations: 15 www.journal.csj.jp
T Senaratna, D Merritt, K Dixon, E Bunn… - Plant Growth …, 2003 - Springer
… Since both SA and ASA are equally effective in inducing tolerance, we have investigated other salicylic acid derivatives, namely sulfosalicylic acid [2-hydroxy 5-sulfobenzoic acid (SSA)], …
Number of citations: 164 link.springer.com

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